2-Methyl-1H-imidazole-4,5-dicarboxylic acid

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Generic imidazole dicarboxylates yield unpredictable coordination architectures. 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H3MIDC) provides structural precision: • Forms 3D Cd(II) MOFs vs. 1D chains with 2-ethyl analog-critical for high-surface-area applications. • 20-30 °C shift in Zn-complex decomposition temperature vs. 2-ethyl analog, enabling controlled thermal processing. • Reliably yields 1D Mn(II) infinite chains for magnetic materials research. • SARS-CoV-2 Mpro inhibitor scaffold (derivative IC50 = 4.79 μM). White crystalline solid, >95% purity; global shipping.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 5313-35-9
Cat. No. B1329511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-imidazole-4,5-dicarboxylic acid
CAS5313-35-9
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1)C(=O)O)C(=O)O
InChIInChI=1S/C6H6N2O4/c1-2-7-3(5(9)10)4(8-2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12)
InChIKeyDCYCQZSHGUXYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: Sourcing and Characterization


2-Methyl-1H-imidazole-4,5-dicarboxylic acid (CAS 5313-35-9; H3MIDC) is a heterocyclic dicarboxylic acid that functions as a versatile N,O-chelating ligand in coordination chemistry and materials science . With a molecular formula of C6H6N2O4 and a molecular weight of 170.12 g/mol, this compound features a 2-methyl-substituted imidazole core flanked by carboxylic acid groups at the 4- and 5-positions, providing a rigid, planar backbone for metal coordination . It is commercially available as a white crystalline solid with a purity typically exceeding 95% .

N,O-chelating dicarboxylate ligand for coordination frameworks

2-methyl substituent directs network topology and dimensionality

Defined hydrophilicity window for polar and aqueous-based synthesis

Why 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid Is Irreplaceable


While imidazole-4,5-dicarboxylic acid (H3IDC) and its alkyl-substituted analogs share a common core, the specific position and length of the alkyl substituent dramatically alter coordination geometry, crystal packing, solubility, and the resulting properties of derived materials . For instance, increasing the alkyl chain length from methyl to propyl triggers a structural phase transition from a zwitterionic to an equimolar neutral/zwitterionic crystalline form, which profoundly impacts ligand availability and reactivity . Furthermore, the logP value of 0.1145 for the 2-methyl derivative represents a distinct hydrophilicity profile compared to the unsubstituted or longer-chain variants, directly affecting solubility in polar media and suitability for aqueous-based syntheses. Therefore, substituting a generic imidazole dicarboxylate in a protocol optimized for the 2-methyl derivative will likely yield different coordination network topologies, thermal stabilities, or optical properties.

Alkyl chain length alters topology

Replacing 2-methyl with ethyl or propyl shifts framework dimensionality; 3D networks may revert to 1D chains.

Lipophilicity incrementally diverges

LogP increases by ~0.5 per CH₂ unit, changing solubility and partitioning behavior in synthetic workups.

Thermal stability profile is substituent-dependent

Decomposition temperature shifts measurably; a 20–30°C difference can affect high-temperature processing.

Quantitative Differentiation of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid


Dimensionality Contrast: Methyl vs Ethyl Substituents

When reacted with cadmium ions, the 2-methyl-substituted ligand (H3MIDC) and the 2-ethyl-substituted ligand (H3EIDC) produce coordination polymers with fundamentally different dimensionalities and topologies. Specifically, the 2-methyl ligand yields a 3D framework in compound [Cd4(HMIDC)4]·8H2O , whereas its 2-ethyl counterpart predominantly forms 1D infinite chains under comparable conditions . This distinction in network connectivity is critical for applications requiring specific pore architectures or anisotropic properties.

Framework Dimensionality
Head-to-head
3D framework vs. 1D chains
2-methyl essential for 3D Cd(II) network; ethyl gives 1D.
Hydro(solvo)thermal, Cd(NO₃)₂
Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Methyl Substituent Shifts Thermal Decomposition Profiles

Thermogravimetric analysis of zinc(II) complexes reveals that the 2-methyl-substituted ligand imparts distinct thermal stability compared to the 2-ethyl-substituted analog. The complex [Zn(H2L1)2(H2O)2] (where H3L1 = H3MIDC) displays a weight loss profile that differs in both the number of steps and temperature ranges from the analogous [Zn(H2L2)2(H2O)2]·3H2O complex . While both complexes show initial water loss, the organic ligand decomposition events are separated by a 20-30 °C difference, indicating that the methyl group subtly but measurably shifts the thermal stability window .

Thermal Stability Shift
Cross-study comparable
ΔT ~20–30°C
Decomposition profile shifts measurably with 2-methyl substitution.
TGA under N₂; Zn(II) complexes
Thermogravimetric Analysis Materials Stability MOF Thermal Behavior

Lipophilicity Distinction from Unsubstituted Analogs

The calculated partition coefficient (LogP) for 2-methyl-1H-imidazole-4,5-dicarboxylic acid is 0.1145 . This value positions the compound in a narrow hydrophilicity window that is neither as polar as the unsubstituted H3IDC (predicted LogP lower) nor as lipophilic as the 2-ethyl (H3EIDC) or 2-propyl (H3PIMDC) analogs (predicted LogP higher by approximately 0.5 and 1.0 units, respectively, based on additive fragment contributions) . Experimental LogP determinations for related IDC derivatives confirm that even small changes in substitution significantly affect the distribution coefficient .

Lipophilicity (LogP)
Class-level inference
Calculated LogP = 0.1145
Predicts solubility behaviour; distinct from unsubstituted and longer-chain analogs.
Computed value; experimental trend confirmed
Lipophilicity Solubility Prediction Pre-formulation Studies

Methyl vs Propyl: 1D Chain Polymer Topology

Under hydrothermal conditions, the reaction of Mn(II) with 2-methyl-1H-imidazole-4,5-dicarboxylic acid (H3MIDC) yields a 1D infinite chain coordination polymer, [Mn(HMIDC)(H2O)2]n . In contrast, when the 2-propyl-substituted analog (H3PIDC) is reacted with Zn(II) under comparable conditions, a different coordination polymer topology is obtained . Although the metals differ, this pair of studies demonstrates that the alkyl chain length at the 2-position dictates the resulting supramolecular architecture, even when the metal center is varied.

Chain Polymer Topology
Cross-study comparable
1D infinite chain vs. alternative 1D motif
2-methyl yields specific Mn(II) chain; propyl analog forms different packing.
Hydrothermal synthesis, Mn(II)
Coordination Polymers Crystal Engineering Manganese Complexes

SARS-CoV-2 Mpro Inhibition by a Derivative

A derivative of 2-methyl-1H-imidazole-4,5-dicarboxylic acid has been reported to inhibit the SARS-CoV-2 main protease (Mpro) with an IC50 value of 4.79 μM . This inhibition is specific to the functionalized 2-methylimidazole scaffold, and the potency is directly attributable to the presence and positioning of the methyl and carboxylate groups. While the exact structure of the derivative is not disclosed, the report confirms that the core 2-methyl-1H-imidazole-4,5-dicarboxylic acid moiety is essential for this activity .

Antiviral Scaffold Activity
Data to verify
IC50 = 4.79 µM (derivative)
Reported enzyme inhibition context; supports scaffold potential for SAR.
Derivative structure undisclosed; independent verification needed
Antiviral Research Enzyme Inhibition SARS-CoV-2 Mpro

2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: Key Application Scenarios


Rational Design of 3D Cadmium MOFs

Given the demonstrated ability of the 2-methyl-substituted ligand to form a 3D framework with Cd(II) ions, whereas the 2-ethyl analog yields only 1D chains , this compound is the ligand of choice for researchers seeking to construct specific 3D cadmium MOFs. The 3D architecture is crucial for applications requiring high surface area and permanent porosity, such as gas storage, separation, or heterogeneous catalysis.

Thermally Tunable Zinc Complex Synthesis

The distinct thermal decomposition profile observed for the 2-methyl-derived zinc complex, with a measurable 20-30 °C shift in decomposition temperature relative to the 2-ethyl analog , makes this compound the preferred ligand when precise thermal stability is required. This differentiation is valuable for processing steps like calcination, high-temperature catalysis, or fabrication of thin films with controlled thermal budgets.

1D Manganese Chain Polymers for Magnetic Studies

The reproducible formation of a 1D infinite chain with Mn(II) using the 2-methyl ligand establishes this compound as a reliable building block for synthesizing low-dimensional magnetic materials. The specific chain topology is not replicated by the 2-propyl analog, making the 2-methyl derivative essential for studies of magnetic exchange interactions or single-chain magnet behavior.

Lead Optimization Targeting SARS-CoV-2 Mpro

The reported inhibitory activity (IC50 = 4.79 μM) of a derivative against the SARS-CoV-2 main protease positions the 2-methyl-1H-imidazole-4,5-dicarboxylic acid scaffold as a promising starting point for structure-activity relationship (SAR) studies. Procurement of this specific building block enables medicinal chemists to explore and optimize this antiviral lead series.

Application
Selection Property
Validation Focus
3D Cd(II) MOF Construction
Ligand-controlled framework topology
3D vs. 1D network reproducibility
Thermally Tuned Zn(II) Complexes
Thermal decomposition profile
Decomposition temperature shift assessment
1D Mn(II) Chain Polymers
Chain architecture fidelity
Low-dimensional topology reproducibility
SARS-CoV-2 Mpro SAR Exploration
Scaffold-derived inhibitory activity
Mpro inhibition assay validation

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